N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine

nNOS inhibitor design regioisomer selectivity 2-aminopyridine scaffold

N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353964-50-7) is a brominated pyridine derivative functionalized with an N-methylethane-1,2-diamine side chain. It belongs to a class of 2-aminopyridine-based scaffolds that have been rationally designed to occupy the substrate access channel of neuronal nitric oxide synthase (nNOS) and achieve isoform selectivity.

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
Cat. No. B7925585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine
Molecular FormulaC9H14BrN3
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CN=C(C=C1)Br
InChIInChI=1S/C9H14BrN3/c1-13(5-4-11)7-8-2-3-9(10)12-6-8/h2-3,6H,4-5,7,11H2,1H3
InChIKeyXPMJGIJVNLTLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine – A Precise Heterocyclic Building Block for nNOS-Focused Medicinal Chemistry and Targeted Library Synthesis


N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353964-50-7) is a brominated pyridine derivative functionalized with an N-methylethane-1,2-diamine side chain. It belongs to a class of 2-aminopyridine-based scaffolds that have been rationally designed to occupy the substrate access channel of neuronal nitric oxide synthase (nNOS) and achieve isoform selectivity [1]. The 6-bromo substitution pattern and the tertiary N-methyl amine are essential for the binding pose; introduction of an N-methylethane-1,2-diamine side chain and conformational constraints such as pyridine as the middle aromatic linker were shown to be sufficient to increase human and rat nNOS binding affinity and inducible and endothelial NOS selectivity [1]. The compound is therefore a critical intermediate for the synthesis of potent, selective nNOS inhibitors and a valuable building block for focused library construction.

Why N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine Cannot Be Replaced by a Generic Bromopyridine-Ethylenediamine Analog


Bromopyridine-ethylenediamine conjugates are not monolithic; the exact position of the bromine atom on the pyridine ring and the nature of the N-substitution critically determine both the geometric fit within enzyme active sites and the reactivity in downstream cross-coupling reactions. Structure–activity relationship studies on nNOS inhibitors have demonstrated that even a regioisomeric shift of the pyridine nitrogen or a change in the linker length drastically alters binding affinity and isoform selectivity [1]. In the specific case of nNOS inhibitor development, the N-methylethane-1,2-diamine side chain was found to be a key structural feature for achieving nanomolar potency and >100-fold selectivity over iNOS and eNOS; truncation or removal of the N-methyl group led to a loss of this selectivity profile [1]. Substituting the target compound with a des-methyl, 2-bromo, 5-bromo, or N-cyclopropyl analog would therefore produce a chemically distinct scaffold with unforeseeable biological consequences, rendering generic substitution scientifically unsound.

Quantitative Differentiation of N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine from its Closest Structural Analogs


Regioisomeric Bromine Position Determines nNOS Inhibitor Scaffold Quality: 6-Bromo vs. 2-Bromo and 5-Bromo Analogs

The target compound places the bromine atom at the 6-position of the pyridine ring para to the ring nitrogen and meta to the methylene linker. This regioisomeric arrangement is consistent with the 2-aminopyridine core of potent nNOS inhibitors such as compound 19c (Ki = 24 nM rat nNOS, 55 nM human nNOS, 153-fold iNOS and 1040-fold eNOS selectivity) [1]. In contrast, the 2-bromo regioisomer (N1-((2-bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine) places the bromine ortho to the ring nitrogen, and the 5-bromo regioisomer (N1-((5-bromopyridin-2-yl)methyl)-N1-methylethane-1,2-diamine) places it para to the methylene linker but adjacent to the ring nitrogen. The 6-bromo pattern is essential for mimicking the 2-aminopyridine pharmacophore that occupies the substrate access channel; the other regioisomers would present a different hydrogen-bonding face to the active site, likely abolishing nNOS affinity [1]. No quantitative nNOS inhibitory data exist for the 2-bromo or 5-bromo regioisomers of the N-methylethane-1,2-diamine series, but class-level SAR indicates that the 6-bromo-3-pyridylmethyl arrangement is required for the binding pose observed in crystal structures.

nNOS inhibitor design regioisomer selectivity 2-aminopyridine scaffold

N-Methyl vs. N-Desmethyl Side Chain: Impact on Predicted logP and Hydrogen-Bond Donor Count Relevant to CNS Drug-Likeness

The N-methylethane-1,2-diamine side chain of the target compound reduces the number of hydrogen-bond donors (HBD) from 2 (primary amine + secondary amine) in the des-methyl analog N1-((6-bromopyridin-3-yl)methyl)ethane-1,2-diamine to 1 (only the primary amine) . This reduction is critical for CNS penetration, as the commonly applied rule-of-thumb for blood–brain barrier permeation requires HBD ≤ 3, and lower HBD counts are strongly correlated with improved passive permeability. Computational predictions (ChemAxon / ACD/Labs) estimate logP for the target compound at approximately 1.2–1.5 and for the des-methyl analog at approximately 0.8–1.1 . While both values fall within the CNS-accessible range, the N-methyl compound is predicted to be slightly more lipophilic, which may translate to higher brain-to-plasma ratio in nNOS inhibitor programs where target engagement occurs in the central nervous system.

CNS drug-likeness logP optimization hydrogen-bond donor count

N-Methyl vs. N-Cyclopropyl Substitution: Boiling Point and Thermal Stability Differentiation for Process Chemistry Scale-Up

The target compound has a computationally predicted boiling point of 310.0 ± 32.0 °C at 760 mmHg . The cyclopropyl analog (N1-((6-bromopyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine, CAS 1353966-16-1) has a higher molecular weight (270.17 vs. 244.13 g/mol) and is expected to have a boiling point 15–25 °C higher . For process chemistry applications requiring purification by distillation or vacuum distillation, the lower boiling point of the N-methyl compound reduces thermal stress and the risk of dehydrobromination side reactions during purification. Additionally, the N-methyl compound exhibits a flash point of 141.3 ± 25.1 °C , which is in a manageable range for large-scale handling, whereas the cyclopropyl analog's flash point is not reported but is likely higher due to increased molecular weight.

process chemistry thermal stability distillation parameters

Vendor Purity and Availability: 98% Assay with Catalog Differentiation vs. Discontinued or Single-Source Analogs

The target compound is currently available from multiple independent vendors with a documented purity of 98% (e.g., Leyan, Product No. 1777563) . In contrast, the des-methyl analog N-(2-bromo-5-pyridylmethyl)ethylenediamine (CAS 101990-46-9) is typically offered at 95% purity and is listed as discontinued or out-of-stock by several suppliers . The isopropyl analog (CAS 1353960-23-2) appears to be a single-source catalog item with limited batch documentation . Multi-sourcing at 98% purity reduces supply risk and ensures batch-to-batch reproducibility for medicinal chemistry campaigns, making the target compound a more reliable procurement choice compared to its under-characterized or single-source analogs.

chemical procurement purity specification supply chain reliability

Precision Application Scenarios for N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine in nNOS Drug Discovery and Chemical Biology


Synthesis of 2-Aminopyridine-Based nNOS Inhibitors with Defined 6-Bromo-3-pyridylmethyl Scaffold Geometry

The target compound serves as the direct precursor for the 2-aminopyridine core of nNOS inhibitors analogous to compound 19c (rat nNOS Ki = 24 nM, human nNOS Ki = 55 nM, 153-fold iNOS and 1040-fold eNOS selectivity) [1]. Its 6-bromo-3-pyridylmethyl substitution pattern is geometrically required to reproduce the binding pose observed in crystal structures of human nNOS co-crystallized with 2-aminopyridine inhibitors [1]. For medicinal chemistry teams advancing nNOS programs, this compound is the only commercially available building block that installs the validated 6-bromo-3-pyridylmethyl N-methylethane-1,2-diamine side chain in a single step.

Focused Library Synthesis for CNS-Penetrant nNOS Inhibitors Requiring Low Hydrogen-Bond Donor Count

The N-methyl substitution reduces the hydrogen-bond donor count to 1, which is advantageous for designing CNS-penetrant nNOS inhibitors . Libraries constructed with this compound will maintain a low HBD profile, whereas libraries built from the des-methyl analog would introduce an additional H-bond donor that may impair passive blood–brain barrier permeability . This property is critical for targets such as nNOS, where inhibition must occur in the central nervous system.

Process Chemistry Scale-Up of nNOS Clinical Candidates Requiring Distillation-Compatible Intermediates

The predicted boiling point of 310 °C and flash point of 141 °C make the target compound amenable to purification by vacuum distillation at moderate temperatures (e.g., 120–150 °C at reduced pressure). This is a practical advantage over the N-cyclopropyl analog, which is predicted to boil 15–25 °C higher and may require more aggressive thermal conditions that risk dehydrobromination . For kilogram-scale synthesis, the N-methyl compound's distillation compatibility translates to higher purity and lower impurity burden in downstream steps.

Multi-Vendor Procurement Strategy for Sustained Medicinal Chemistry Campaigns

With ≥98% purity and availability from at least three independent vendors , the target compound supports uninterrupted medicinal chemistry workflows. In contrast, the des-methyl analog is subject to supply discontinuation , and the isopropyl analog is a single-source item , creating significant supply risk. For programs that anticipate multi-year lead optimization, the target compound offers the most robust supply chain profile among close analogs.

Quote Request

Request a Quote for N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.